molecular formula C7H10BNO4S B1418718 Methyl 3-boronobenzenesulfonamide CAS No. 871329-75-8

Methyl 3-boronobenzenesulfonamide

Cat. No. B1418718
M. Wt: 215.04 g/mol
InChI Key: IUSXOPNERIFVRV-UHFFFAOYSA-N
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Description

Methyl 3-boronobenzenesulfonamide, also known as N-((methylthio)methyl)-o-benzeneboronic acid sulfonamide, is a sulfonamide-based boronic acid derivative. It is widely used in organic synthesis. The compound has a molecular weight of 215.03 g/mol and a molecular formula of C7H10BNO4S .


Molecular Structure Analysis

The molecular structure of Methyl 3-boronobenzenesulfonamide is represented by the formula C7H10BNO4S . The compound is a white crystalline powder.


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

Methyl 3-boronobenzenesulfonamide is a white crystalline powder with a molecular weight of 267.14 g/mol. It has a melting point of 140-142°C and a boiling point of 532.6°C at 760 mmHg. The compound is soluble in methanol, ethanol, and acetonitrile.

Scientific Research Applications

Environmental Remediation

Methyl 3-boronobenzenesulfonamide has been studied for its potential in environmental remediation, specifically in the capture and degradation of harmful chemicals. For example, research has explored the use of activated carbon to capture methyl bromide, a fumigant with ozone-depleting potential. Techniques like submersion in aqueous thiosulfate solution and electrolytic destruction have shown promise in debrominating sorbed methyl bromide, indicating a potential application of similar compounds in mitigating the negative environmental impacts of hazardous chemicals (Yang et al., 2015).

Chemical Synthesis and Modification

In the field of chemical synthesis, methyl 3-boronobenzenesulfonamide-related compounds have been employed for constructing significant functional chemical groups. For instance, a cross-coupling protocol involving boronic acid, sodium metabisulfite, and dimethyl carbonate has been developed for creating methyl sulfones, indicating the versatility of boronic compounds in synthesizing diverse functional groups. The modification of pharmaceuticals and synthesis of complex molecules like Firocoxib have been efficiently established through strategies involving boron-based methyl sources (Wang et al., 2019).

Biomedical Applications

Boronic acid-containing polymers, closely related to methyl 3-boronobenzenesulfonamide, have demonstrated utility in various biomedical applications. These polymers have been employed in the treatment of conditions like HIV, obesity, diabetes, and cancer due to their unique reactivity, solubility, and responsive nature. This highlights the potential of methyl 3-boronobenzenesulfonamide and related compounds in developing new biomaterials for medical applications (Cambre & Sumerlin, 2011).

Photodegradation of Pollutants

Studies have also investigated the use of boron-doped compounds in the photodegradation of pollutants like rhodamine B and methyl orange under visible light irradiation. This signifies the potential application of methyl 3-boronobenzenesulfonamide-related compounds in treating water pollutants and contributing to environmental sustainability (Yan et al., 2010).

properties

IUPAC Name

[3-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSXOPNERIFVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661209
Record name [3-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-boronobenzenesulfonamide

CAS RN

871329-75-8
Record name B-[3-[(Methylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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